Weak Inhibition of MMP-2 by 2-cyano-N-(2-phenylpropyl)acetamide
2-cyano-N-(2-phenylpropyl)acetamide exhibits weak inhibitory activity against MMP-2, with an IC50 of 1.26 µM [1]. In contrast, the broad-spectrum MMP inhibitor GM6001 (Ilomastat) demonstrates highly potent inhibition of the same target, with reported IC50 values in the low nanomolar range (1.1 nM) [2].
| Evidence Dimension | Inhibition of human MMP-2 (Gelatinase A) |
|---|---|
| Target Compound Data | IC50 = 1260 nM |
| Comparator Or Baseline | GM6001 (Ilomastat); IC50 = 1.1 nM |
| Quantified Difference | ~1145-fold weaker potency for the target compound |
| Conditions | Inhibition of APMA-activated human recombinant MMP2 using 4-nitrophenylacetate substrate by esterase assay [1] |
Why This Matters
This stark potency difference makes 2-cyano-N-(2-phenylpropyl)acetamide unsuitable for applications requiring strong MMP-2 blockade but may be of interest as a low-potency chemical probe or for studying resistance mechanisms.
- [1] BindingDB. (n.d.). BDBM50124122 - IC50 data for MMP-2. View Source
- [2] ActiveInhibitor. (2023). Ilomastat (GM6001) - MMP inhibitor profile. View Source
